4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as MCC950, is a small molecule inhibitor that has been shown to selectively inhibit the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-18. Inhibition of the NLRP3 inflammasome by MCC950 has been shown to have potential therapeutic applications in a range of inflammatory diseases.
Mecanismo De Acción
4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide selectively inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as IL-1β and IL-18.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a range of other biochemical and physiological effects. These include the inhibition of pyroptosis, a form of programmed cell death that is associated with inflammation, and the modulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is its selectivity for the NLRP3 inflammasome, which allows for the specific targeting of this pathway without affecting other components of the immune system. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several potential future directions for the study of 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide. These include:
1. Development of more potent analogs: Efforts are currently underway to develop more potent analogs of this compound that may be more effective in treating inflammatory diseases.
2. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
3. Combination therapy: this compound may be used in combination with other anti-inflammatory agents to improve its effectiveness.
4. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of this compound and its effects on other cellular pathways.
5. Drug delivery: Development of novel drug delivery systems may improve the bioavailability and effectiveness of this compound in vivo.
Métodos De Síntesis
The synthesis of 4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide was first reported by Coll et al. in 2015. The synthesis involves the reaction of 4-chloro-1,3-dimethyl-5-(4-methoxyphenyl)-1H-pyrazole-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ammonium thiocyanate in the presence of triethylamine to form the desired carbamothioyl derivative. The final step involves the reaction of the carbamothioyl derivative with 4-aminobenzamide to form this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of a range of inflammatory diseases, including gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In these models, this compound has been shown to reduce inflammation and improve disease outcomes. For example, in a mouse model of gout, this compound was shown to reduce joint inflammation and pain. In a mouse model of multiple sclerosis, this compound was shown to reduce disease severity and improve motor function.
Propiedades
Fórmula molecular |
C14H15ClN4O2S |
---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
4-chloro-N-[(4-methoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15ClN4O2S/c1-8-11(15)12(19(2)18-8)13(20)17-14(22)16-9-4-6-10(21-3)7-5-9/h4-7H,1-3H3,(H2,16,17,20,22) |
Clave InChI |
SPXGHCJIRZLVAK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC)C |
SMILES canónico |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.